molecular formula C17H14BrN3OS2 B2433584 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392302-76-0

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2433584
CAS RN: 392302-76-0
M. Wt: 420.34
InChI Key: INKKLSDDKIGWMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound was prepared by stirring a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide at room temperature for 12 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray structure determination . For example, the crystal structure of “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” was found to be monoclinic, with a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å, and β = 105.885(3)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide results in the formation of a new compound .

Scientific Research Applications

Photodynamic Therapy Applications

The compound has been explored in the context of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives, highlighting their potential as Type II photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds reveals significant antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, showcasing the potential of 1,3,4-thiadiazole derivatives in antimicrobial and anticancer applications (Gür et al., 2020).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities

The study by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing 1,3,4-thiadiazole highlights their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests a broad spectrum of biological activities for compounds with 1,3,4-thiadiazole structure (Menteşe, Ülker, & Kahveci, 2015).

Cytotoxic Agents for Cancer Treatment

Almasirad et al. (2016) report on the synthesis of 1,3,4-thiadiazole derivatives with notable in vitro antitumor activities against various human tumor cell lines. These findings demonstrate the potential of such compounds as cytotoxic agents in cancer therapy (Almasirad et al., 2016).

Anticonvulsant Applications

A study by Sych et al. (2018) on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of 1,3,4-thiadiazole, showcased its potential as an anticonvulsant. This opens avenues for exploring similar compounds in the treatment of seizures and related conditions (Sych et al., 2018).

Antileishmanial Activity

Tahghighi et al. (2012) synthesized a series of thiadiazol-2-amines and found them to exhibit good anti-leishmanial activity against the promastigote form of Leishmania major, suggesting their potential in treating leishmaniasis (Tahghighi et al., 2012).

Acetylcholinesterase-Inhibition Activities

The research by Zhu et al. (2016) on 5-benzyl-1,3,4-thiadiazol-2-amine derivatives showed significant acetylcholinesterase-inhibition activity, indicating potential use in conditions like Alzheimer's disease (Zhu et al., 2016).

Antibacterial Agents

A study by Wehrli et al. (2019) identified thiadiazoles as inhibitors of Staphylococcus aureus Sortase A, highlighting their potential as antibacterial agents (Wehrli et al., 2019).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKLSDDKIGWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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